molecular formula C17H15N5O2S2 B2829978 8-(1,3-benzothiazol-2-ylsulfanyl)-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione CAS No. 306732-97-8

8-(1,3-benzothiazol-2-ylsulfanyl)-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione

Cat. No. B2829978
CAS RN: 306732-97-8
M. Wt: 385.46
InChI Key: QPCRLRGYDDFLLH-ONEGZZNKSA-N
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Description

The compound is a purine derivative, which is a type of nitrogen-containing heterocyclic compound. Purines are found in many biological molecules, such as DNA, RNA, and ATP . The benzothiazolylsulfanyl and but-2-enyl groups attached to the purine ring suggest that this compound might have unique properties or reactivities compared to simple purine derivatives.


Molecular Structure Analysis

The molecular structure of this compound would be expected to feature the purine ring system, with the benzothiazolylsulfanyl and but-2-enyl groups attached at specific positions. The exact three-dimensional structure would depend on the precise connectivity of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as solubility, melting point, and boiling point would be influenced by factors like the size and shape of the molecule, the functional groups present, and the overall polarity .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

  • Novel heterocyclic ligands with benzothiazole components have been synthesized and characterized, showing varied antibacterial activities against clinically isolated bacteria strains. These compounds exhibit potential as antibacterial agents due to their selective activities and modes of action [Ekennia et al., 2018].

Antiproliferative Activity against Human Cancer Cell Lines

  • Benzothiazole derivatives have been evaluated for their antiproliferative effects on various human cancer cell lines, demonstrating the potential for cancer therapy. The presence of certain functional groups on the thiazolidinone moiety significantly influences the antiproliferative activity, highlighting the importance of structural modifications in drug development [Chandrappa et al., 2008].

Anti-Helicobacter pylori Agents

  • Research into benzothiazole derivatives as anti-Helicobacter pylori agents has led to the identification of compounds with potent activity against this gastric pathogen. These findings support the potential use of benzothiazole derivatives in treating H. pylori infections, including those resistant to conventional treatments [Carcanague et al., 2002].

Corrosion Inhibition for Carbon Steel

  • Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effect on steel in acidic environments. The study provides insights into the mechanisms of corrosion inhibition and the potential application of these compounds in protecting metal surfaces [Hu et al., 2016].

Anti-Diabetic Evaluation

  • Benzothiazole substituted oxadiazole derivatives have been synthesized and evaluated for their anti-diabetic activity. The study highlights the potential of these compounds in developing new treatments for diabetes through inhibition of glucose uptake and alpha-amylase enzyme activities [Vijayan et al., 2021].

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without more information, it’s impossible to predict the exact mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information, it’s impossible to provide a detailed safety and hazard analysis for this compound .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has unique reactivities or biological activities, it could be studied further for potential use in chemical synthesis or as a pharmaceutical .

properties

IUPAC Name

8-(1,3-benzothiazol-2-ylsulfanyl)-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2S2/c1-3-4-9-22-12-13(21(2)15(24)20-14(12)23)19-16(22)26-17-18-10-7-5-6-8-11(10)25-17/h3-8H,9H2,1-2H3,(H,20,23,24)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCRLRGYDDFLLH-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C2=C(N=C1SC3=NC4=CC=CC=C4S3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C2=C(N=C1SC3=NC4=CC=CC=C4S3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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